(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C10H7NO2S2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protein Kinase Inhibitors : Certain derivatives of 1,3-thiazolidin-4-ones, like (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, have been identified as potent inhibitors of protein kinases such as DYRK1A. These compounds show promise for treating neurological or oncological disorders where DYRK1A is involved (Bourahla et al., 2021).
Anticancer Properties : Certain 4-thiazolidinones, including variants of the (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-one, have demonstrated anticancer activity. For example, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one showed significant effects against human cancer cell lines, indicating potential as an anticancer agent (Szychowski et al., 2019).
Antimicrobial Activity : Derivatives of (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-one have shown promising antimicrobial properties. For instance, certain compounds synthesized from 2-thioxothiazolidin-4-one demonstrated good to moderate activity against various bacterial strains (PansareDattatraya & Devan, 2015).
Inhibitors of 17β-Hydroxysteroid Dehydrogenase : Some thiazolidinedione derivatives, starting from a high-throughput screening hit, have been identified as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). These findings are significant for the development of new therapeutic agents (Harada et al., 2012).
Photosynthesis-Inhibiting Properties : Rhodanine derivatives, including (5Z)-5-arylmethylidene-rhodanines, have been evaluated for their ability to inhibit photosynthetic electron transport. Some of these compounds showed potent inhibitory activity, suggesting potential applications in agriculture or as biochemical tools (Opletalová et al., 2011).
Herbicidal Activity : Some derivatives of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have shown good herbicidal activity against various plant species. This suggests potential applications in the development of new herbicides (Han et al., 2011).
Antioxidant Properties : Certain Thiazolidinone derivatives have been synthesized and tested as antioxidants for local base oil. The efficiency of these compounds as antioxidants was evaluated, indicating potential industrial applications (Mohammed et al., 2019).
properties
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S2/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQNEHSJTBPNPT-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
CAS RN |
37530-35-1 | |
Record name | NSC15946 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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